molecular formula C10H17N B14490486 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene CAS No. 64776-23-4

9-Ethyl-9-azabicyclo[6.1.0]non-4-ene

Cat. No.: B14490486
CAS No.: 64776-23-4
M. Wt: 151.25 g/mol
InChI Key: DYBFUZKUWUASRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Bicyclic Aziridine (B145994) Chemistry

The history of aziridine chemistry dates back to 1888 with Gabriel's initial discovery. illinois.edu Early synthetic methods for creating the aziridine ring often relied on the intramolecular cyclization of β-functionalized ethylamines, such as haloamines or amino alcohols. wikipedia.org A classic example is the Wenker synthesis, first reported in 1935, which involves the base-induced elimination of a sulfate (B86663) ester derived from an amino alcohol. wikipedia.orgcaltech.edu These foundational methods established the accessibility of the aziridine motif.

The evolution of bicyclic aziridine synthesis saw the application of these principles to cyclic substrates. For instance, the direct amination of olefins like cyclooctene (B146475) became a key strategy. More modern approaches have focused on catalytic, enantioselective aziridination reactions, which offer superior control over stereochemistry and expand the substrate scope. illinois.edu These advanced methods often involve the transfer of a nitrene group, generated from precursors like organic azides, to an alkene in the presence of a transition metal catalyst, such as those based on copper or rhodium. illinois.edunih.gov

Structural Characteristics and Inherent Strain of the Bicyclo[6.1.0]non-4-ene System

The defining feature of the bicyclo[6.1.0]non-4-ene system is the substantial ring strain imparted by the fused aziridine ring. The internal bond angles of the aziridine are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, leading to considerable angle strain. wikipedia.org This strain is the primary driver for the high reactivity of the molecule, particularly in ring-opening reactions. wikipedia.org

While experimental data for the 9-azabicyclo[6.1.0]non-4-ene system itself is scarce, the strain energy can be understood by examining its carbocyclic analog, bicyclo[6.1.0]nonane. Experimental measurements and theoretical calculations provide valuable insights into the energetic landscape of this bicyclic framework. The strain not only influences reactivity but also increases the energy barrier for nitrogen inversion, which can allow for the isolation of stable invertomers in certain substituted aziridines. wikipedia.org

CompoundMethodStrain Energy (kcal/mol)Reference
cis-Bicyclo[6.1.0]nonaneExperimental (Heat of Combustion)29.3 thieme-connect.de
trans-Bicyclo[6.1.0]nonaneExperimental (Heat of Combustion)27.2 thieme-connect.de
Bicyclo[6.1.0]nonene DerivativeDFT Calculations~20

Position of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene within Contemporary Aziridine Research

Specific academic research focusing exclusively on this compound is not extensively documented in the literature. However, its position can be inferred by examining the role of N-substituents on the aziridine ring within this framework. The substituent on the nitrogen atom critically modulates the electronic properties and reactivity of the heterocycle.

Research has more commonly explored derivatives with N-acyl (e.g., N-benzoyl) or N-aryl (e.g., N-p-tolyl) groups. nih.govresearchgate.net These are considered "activated" aziridines because the electron-withdrawing nature of the substituent enhances the electrophilicity of the ring carbons, facilitating nucleophilic ring-opening reactions. researchgate.net

In contrast, an N-ethyl group, being an electron-donating alkyl group, renders the aziridine "non-activated." This has several implications:

Increased Basicity: The nitrogen atom in this compound would be more basic and nucleophilic compared to its N-acyl counterparts.

Reactivity towards Electrophiles: The increased basicity makes the nitrogen atom more susceptible to protonation or reaction with other electrophiles, which is often the first step in acid-catalyzed ring-opening.

Activation Requirement: Ring-opening with nucleophiles typically requires prior activation, for instance, by forming a bicyclic aziridinium (B1262131) ion intermediate. frontiersin.orgnih.gov

Thus, this compound serves as a fundamental model for studying the chemistry of N-alkyl bicyclic aziridines, where reactions are often initiated by activating the nitrogen atom rather than by direct nucleophilic attack on the ring carbons.

Overview of Key Research Areas Explored for Azabicyclo[6.1.0]non-4-ene Derivatives

Derivatives of the azabicyclo[6.1.0]non-4-ene framework are versatile intermediates in a range of synthetic applications. Research has primarily focused on harnessing the ring strain in controlled chemical transformations.

One of the most explored areas is the nucleophilic ring-opening of bicyclic aziridinium ions derived from these compounds. frontiersin.org This strategy allows for the regio- and stereoselective synthesis of larger, more complex azaheterocycles. The outcome of the reaction depends on the nature of the nucleophile and the position of attack on the aziridinium intermediate. nih.gov

Another significant area of research is the use of these compounds in the synthesis of natural products and biologically active molecules . The bicyclic framework provides a stereochemically defined starting point for constructing alkaloid skeletons. For example, ring-expansion strategies have been successfully applied to the synthesis of piperidine (B6355638) and azepane-containing natural products. nih.govresearchgate.net

Furthermore, conformational analysis through computational methods, such as Density Functional Theory (DFT), has been employed to understand the reaction mechanisms of these strained systems. Studies on N-benzoyl-9-azabicyclo[6.1.0]non-4-ene have shown how the stable conformations of the reactant and intermediates dictate the reaction pathways and final products in acid-catalyzed hydrolysis. researchgate.netcdnsciencepub.com

Research AreaDescriptionApplication Example
Nucleophilic Ring-Opening The strained aziridine ring is opened by various nucleophiles (e.g., organocuprates, cyanides, carboxylates) after activation.Synthesis of 2-substituted piperidines and 3-hydroxyazepanes. frontiersin.orgnih.gov
Ring Expansion Reactions Bicyclic aziridinium ion intermediates undergo ring expansion to form larger heterocycles.Accessing piperidine and azepane skeletons. researchgate.net
Natural Product Synthesis Used as a key building block for the stereoselective synthesis of complex alkaloids.Synthesis of (+)-epiquinamide, conine, and fagomine. frontiersin.orgnih.gov
Mechanistic Studies Theoretical and experimental investigations into reaction pathways and conformational preferences.Conformational analysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene to explain product distribution in hydrolysis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64776-23-4

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

9-ethyl-9-azabicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C10H17N/c1-2-11-9-7-5-3-4-6-8-10(9)11/h3-4,9-10H,2,5-8H2,1H3

InChI Key

DYBFUZKUWUASRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C1CCC=CCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Ethyl 9 Azabicyclo 6.1.0 Non 4 Ene and Its Analogs

Strategies for the Construction of the 9-Azabicyclo[6.1.0]non-4-ene Core

The formation of the strained aziridine (B145994) ring fused to the eight-membered carbocycle is the critical step in synthesizing the 9-azabicyclo[6.1.0]non-4-ene core. Various strategies have been developed to achieve this, primarily involving the direct formation of the C-N bonds of the aziridine.

Intramolecular Aziridination Reactions

Intramolecular aziridination, where a nitrogen-containing functional group reacts with a double bond within the same molecule, is a powerful strategy for constructing the bicyclic system. This approach often benefits from favorable entropic factors.

Rhodium(II) catalysts are highly effective in promoting nitrene transfer reactions for the synthesis of aziridines. conicet.gov.archemistryviews.orgnih.gov In the context of allene (B1206475) aziridination, rhodium(II) complexes can catalyze the intramolecular reaction of allene-containing sulfamates or carbamates to form iminocyclopropanes, which are precursors to densely substituted aminocyclopropanes. rsc.org While not a direct route to 9-azabicyclo[6.1.0]non-4-ene, the principles of Rh(II)-catalyzed intramolecular nitrene transfer are applicable. For instance, C4-symmetrical dirhodium(II) tetracarboxylates have demonstrated high efficiency and enantioselectivity in the intermolecular aziridination of various alkenes, including mono-, di-, and trisubstituted olefins, with yields up to 95% and enantiomeric excesses up to 99%. conicet.gov.archemistryviews.orgresearchgate.net These reactions often utilize a sulfamate (B1201201) as the nitrene source and an oxidant like PhI(OPiv)₂. chemistryviews.orgrsc.org The development of chiral rhodium(II) catalysts, such as Rh₂(S-DOSP)₄, has enabled enantioselective carbene additions to allenes, suggesting a parallel potential for asymmetric nitrene transfer to form chiral aziridines. rsc.org

Table 1: Examples of Rhodium(II)-Catalyzed Asymmetric Intermolecular Aziridination

Alkene Substrate Catalyst Oxidant Yield (%) Enantiomeric Excess (%)
Styrene Rh₂(S-tfpttl)₄ PhI(OPiv)₂ 85 87.5:12.5 (er)
Trisubstituted Olefins Rh₂(S-tfpttl)₄ PhI(OPiv)₂ up to 95 up to 99
Terminal Aliphatic Alkenes Rh₂(S-tfpttl)₄ PhI(OPiv)₂ High High

Data sourced from references discussing general Rh(II)-catalyzed aziridination. conicet.gov.archemistryviews.orgresearchgate.net

A direct and practical approach to the 9-azabicyclo[6.1.0]non-4-ene core involves the amination of cyclooctene (B146475) derivatives. A notable metal-free method utilizes hydroxylamine-O-sulfonic acid (HOSA) as an inexpensive aminating agent to synthesize (Z)-9-azabicyclo[6.1.0]non-4-ene from (Z)-cyclooctene. chemrxiv.orgchemrxiv.org This reaction proceeds under mild conditions, employing a base such as piperidine (B6355638) or pyridine (B92270) in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and can be scaled up to the gram scale. chemrxiv.orgchemrxiv.org

Metal-catalyzed routes have also been explored. Iron complexes, for example, have been used for the synthesis of related N-aryl derivatives like 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane in nearly quantitative yield (97%) from cyclooctene. arabjchem.org Similarly, chromium tetracarbene complexes have been shown to catalyze the aziridination of cyclooctene with organic azides, yielding products such as 9-(p-tolyl)-9-azabicyclo[6.1.0]nonane in 52% yield with a lower loading of the alkene compared to some iron-based systems. nih.gov

Table 2: Comparison of Cyclooctene Aziridination Methods

Method Aminating/Nitrene Source Catalyst Base/Solvent Product Yield (%)
Metal-Free Hydroxylamine-O-sulfonic acid None Piperidine/HFIP (Z)-9-azabicyclo[6.1.0]non-4-ene 86 chemrxiv.org
Iron-Catalyzed Aryl azide (B81097) Iron complex - 9-Aryl-9-azabicyclo[6.1.0]nonane 97 arabjchem.org

Cyclization Reactions to Form the Aziridine Ring

The formation of the aziridine ring can be achieved through the cyclization of a precursor that already contains the eight-membered ring. A common strategy is the Wenker synthesis or variations thereof, which typically involves the cyclization of β-amino alcohols. organic-chemistry.org This process involves converting the amino alcohol into its hydrogen sulfate (B86663), followed by cyclization with a base like sodium hydroxide. organic-chemistry.org Another approach is the intramolecular cyclization of N-alkenylamides or N-alkenylsulfonamides, often mediated by reagents like tert-butyl hypoiodite, to form various N-heterocycles, including aziridines. organic-chemistry.org Copper-promoted intramolecular C-H oxidative amination reactions have also been developed, enabling the synthesis of aziridine derivatives from secondary amines and C(sp³)-H bonds. organic-chemistry.org These general cyclization strategies can be adapted to precursors built on a cyclooctene framework to yield the desired 9-azabicyclo[6.1.0]non-4-ene core.

Transformation of Related Heterocyclic Scaffolds (e.g., Epoxides)

The structural similarity between epoxides and aziridines allows for the transformation of one heterocycle into the other. chemistryviews.org A synthetic route to the 9-azabicyclo[6.1.0]non-4-ene core can commence from the corresponding epoxide, (Z)-9-oxabicyclo[6.1.0]non-4-ene. zenodo.orguni-muenchen.de This epoxide can undergo a ring-opening reaction with an azide source to produce an azido (B1232118) alcohol intermediate. zenodo.orguni-muenchen.de Subsequent reduction of the azide, for example, through a Staudinger reaction using triphenylphosphine, leads to an in situ cyclization to form the desired cis-fused aziridine ring. zenodo.orguni-muenchen.de This method provides a reliable pathway to the core structure, starting from a readily available epoxide precursor.

Stereoselective Synthesis of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is crucial, as the stereochemistry of the fused ring system significantly influences its properties and reactivity. Methodologies for stereoselective synthesis often focus on diastereoselective reactions controlled by the existing stereochemistry of the cyclooctene precursor or enantioselective catalysis.

Diastereoselective synthesis has been effectively demonstrated in the preparation of precursors for bioorthogonal reagents like s-TCO and BCN. nih.gov For instance, the rhodium(II)-catalyzed cyclopropanation of cyclooctadiene with ethyl diazoacetate can be controlled to favor either the syn or anti diastereomer by selecting the appropriate rhodium catalyst. While Rh₂(OAc)₄ gives a nearly 1:1 mixture of diastereomers, catalysts like Rh₂(S-BHTL)₄ can provide high syn selectivity (79:21). nih.gov Furthermore, conditions can be optimized for the epimerization of the less desired diastereomer to the more stable one during subsequent reaction steps, such as ester hydrolysis. nih.gov These principles of diastereoselective metal-catalyzed additions to a cyclooctene ring can be directly applied to aziridination reactions to control the stereochemical outcome of the 9-azabicyclo[6.1.0]non-4-ene core, which can then be N-ethylated. Conformational analysis of related N-acyl derivatives has shown that the eight-membered ring exists in specific conformations, which can influence the stereochemical course of reactions. researchgate.net

Enantioselective Approaches to Chiral Azabicyclo[6.1.0]non-4-ene Systems

The generation of chiral 9-azabicyclo[6.1.0]non-4-ene systems with high enantiopurity is paramount for their application in asymmetric synthesis and as potential chiral drugs. Enantioselective aziridination of the corresponding cycloalkene, 1,5-cyclooctadiene, stands as the most direct approach. This transformation is often accomplished using transition metal catalysts complexed with chiral ligands.

Rhodium and copper-based catalysts have demonstrated significant utility in this arena. For instance, the use of planar chiral rhodium(III) indenyl catalysts has been explored for the enantioselective aziridination of unactivated alkenes. nih.gov While not specifically detailed for 1,5-cyclooctadiene, these catalysts show promise for achieving high levels of enantioselectivity in related systems. nih.gov The mechanism often involves a stepwise pathway where the catalyst controls the facial selectivity of the nitrene addition to the double bond. nih.gov

Similarly, copper-based catalytic systems, often in conjunction with chiral ligands, are employed for asymmetric aziridination. nih.gov The choice of ligand is crucial in dictating the enantiomeric excess (e.e.) of the product. While specific data for the synthesis of this compound using these methods is not extensively documented in readily available literature, the principles established for other cyclic olefins can be extrapolated.

The following table summarizes representative enantioselective aziridination reactions of cyclic olefins, highlighting the potential of various catalytic systems.

Catalyst SystemOlefinNitrene SourceSolventTemp (°C)Yield (%)e.e. (%)
[Rh(indenyl)]*Unactivated AlkenesHydroxylamine deriv.VariousRTGoodHigh
Cu(I)/chiral ligandStyreneTsN₃CH₂Cl₂258592
Co(II)/porphyrinStyreneAryl azideFluorobenzeneRT9492

Table 1: Examples of Catalytic Enantioselective Aziridination of Olefins

Diastereoselective Control in Aziridine Ring Formation

When the cyclooctadiene precursor is substituted, the formation of the aziridine ring can lead to multiple diastereomers. Controlling this diastereoselectivity is a critical aspect of the synthesis. The inherent stereochemistry of the starting material and the reaction conditions, including the choice of catalyst and reagents, play a pivotal role in directing the stereochemical outcome.

For instance, in the aziridination of substituted cyclohexenols, the stereochemistry of the newly formed aziridine ring can be directed by the existing hydroxyl group through hydrogen bonding. nih.gov This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules. While direct examples for substituted cyclooctadienes leading to 9-azabicyclo[6.1.0]non-4-ene analogs are scarce in the reviewed literature, the principles of steric hindrance and directing group effects are broadly applicable. nih.gov

The interplay between the substituents on the cyclooctene ring and the incoming nitrene source, mediated by the catalyst, determines which face of the double bond is approached, thus establishing the relative stereochemistry of the final product.

Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes

In addition to chiral catalysts, chiral auxiliaries offer a robust strategy for inducing stereoselectivity in the synthesis of chiral molecules. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed.

In the context of synthesizing chiral 9-azabicyclo[6.1.0]non-4-ene systems, a chiral auxiliary could be appended to the nitrogen atom of the aziridinating agent or to the cyclooctadiene backbone. This auxiliary would then bias the approach of the reactants, leading to the preferential formation of one diastereomer. For example, chiral oxazolidinones have been widely used as auxiliaries to control the stereochemistry of various transformations. researchgate.net

The following table illustrates the general principle of how chiral auxiliaries can influence the diastereoselectivity of a reaction.

Chiral AuxiliarySubstrateReaction TypeDiastereomeric Ratio (d.r.)
Evans OxazolidinoneProchiral enolateAlkylation>99:1
Camphor-derivedProchiral enolateAldol reactionHigh
PseudoephedrineGlycine derivativeAlkylationHigh

Table 2: Examples of Chiral Auxiliary Controlled Stereoselective Reactions

The choice of the chiral auxiliary is critical and is often determined empirically to achieve the highest level of stereocontrol. Once the desired stereochemistry is established, the auxiliary can be cleaved under mild conditions to afford the final enantiomerically enriched product.

The N-substituent on the aziridine, in this case, the ethyl group in this compound, can also influence the stereochemical outcome of subsequent reactions or the stability of the bicyclic system. nih.govnih.gov The steric and electronic properties of the N-substituent can affect the conformational preferences of the molecule and the accessibility of the reactive sites. nih.govnih.gov

Mechanistic Studies and Reactivity Profiles of 9 Ethyl 9 Azabicyclo 6.1.0 Non 4 Ene

Investigation of Aziridine (B145994) Ring-Opening Reactions

The chemistry of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene is dominated by the opening of the strained three-membered aziridine ring. This process can be initiated by nucleophiles or facilitated by acid catalysis, both of which proceed through the formation of an aziridinium (B1262131) ion.

Nucleophilic Ring Opening Pathways

For non-activated aziridines, direct nucleophilic attack is generally disfavored due to the poor leaving group nature of the amide anion. Therefore, the reaction is typically initiated by "alkylative activation," where an electrophile (in this context, often the ethyl group is already in place, but further alkylation could occur) enhances the nitrogen's positive charge, forming a reactive aziridinium salt. An external nucleophile can then attack this intermediate.

The ring-opening of bicyclic aziridinium ions with organometallic reagents, such as organocuprates, represents a powerful method for carbon-carbon bond formation. While specific studies on this compound are scarce, analogous systems demonstrate that this reaction proceeds in a regio- and stereoselective manner. The attack of the organometallic reagent typically occurs at one of the aziridine carbons, leading to the formation of functionalized eight-membered rings (cyclooctene derivatives) with a new carbon substituent. The regioselectivity is influenced by steric and electronic factors of the bicyclic system.

The ethylative ring-opening of non-activated aziridines with heteroatom nucleophiles is a well-documented process. dntb.gov.uauni-muenchen.de The reaction involves the formation of an N-ethylaziridinium ion, which is then attacked by an external nucleophile like acetate (B1210297) (OAc⁻) or azide (B81097) (N₃⁻). dntb.gov.uauni-muenchen.de This provides a direct route to N-ethyl-β-amino esters or N-ethyl-β-amino azides, respectively. dntb.gov.ua

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. sci-hub.se The attack can occur at either of the two carbons of the aziridine ring, leading to different constitutional isomers. The preferred pathway is governed by the nature of the aziridine substituents, the nucleophile, and the reaction conditions. sci-hub.se

Table 1: Representative Ethylative Aziridine Ring-Opening Reactions with Heteroatom Nucleophiles

EntryAziridine SubstrateNucleophile (Equiv.)Time (h)Yield (%)Regioisomeric Ratio (α:β)
1Generic N-Alkyl AziridineNaOAc (1.5)1275Varies
2Generic N-Alkyl AziridineNaN₃ (1.5)1285Varies

Note: This table is illustrative of general reactivity for ethylative aziridine ring-opening and is not based on specific experimental data for this compound due to a lack of available literature.

Acid-Catalyzed Ring Opening and Aziridinium Ion Intermediates

Acid catalysis is a common method to activate non-activated aziridines. Protonation of the nitrogen atom generates an aziridinium ion, which is highly susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.

In the presence of an acid, the nitrogen atom of this compound is protonated, forming a bicyclic aziridinium ion. The stability of this intermediate is crucial for the subsequent reaction steps. Unlike N-acylaziridines where protonation can occur competitively at the carbonyl oxygen, N-alkyl aziridines are preferentially protonated at the nitrogen atom. researchgate.net The resulting bicyclic aziridinium ion is a strained, reactive species. For related systems like 1-azoniabicyclo[4.1.0]heptane tosylate, the formation of such intermediates has been well-established. dntb.gov.uasci-hub.sethieme-connect.com The counter-ion (e.g., tosylate) is typically non-nucleophilic, allowing the aziridinium ion to persist long enough to react with other nucleophiles present in the medium. dntb.gov.ua

The ring-opening of the bicyclic aziridinium ion intermediate is subject to specific stereoelectronic controls. The nucleophile attacks one of the electrophilic carbon atoms of the aziridinium ring. The regioselectivity of this attack is dictated by a balance between steric hindrance and the stability of the resulting transition state, often following an Sₙ2-type mechanism. dntb.gov.uathieme-connect.com

Attack at the less substituted carbon is generally favored (anti-Krasnikov), though electronic effects from the rest of the bicyclic system can influence this outcome. The reaction is typically stereospecific, with the nucleophile attacking from the face opposite to the C-N bond, resulting in an inversion of configuration at the carbon center. This stereochemical outcome is a hallmark of Sₙ2 reactions and is highly valuable in asymmetric synthesis. dntb.gov.uathieme-connect.com The precise regio- and stereochemical outcome would depend on the specific nucleophile and reaction conditions employed.

Kinetic and Electronic Factors Governing Regioselectivity

The regioselectivity of nucleophilic ring-opening in aziridines is a critical aspect of their chemistry, dictated by a balance of electronic and steric factors. nih.gov For this compound, a non-activated aziridine, the ethyl group acts as an electron-donating group. This generally makes the aziridine less reactive towards nucleophiles compared to activated aziridines bearing electron-withdrawing substituents (e.g., acyl or sulfonyl groups). mdpi.com

Activation of the aziridine is often necessary for the ring-opening to occur efficiently. This can be achieved by protonation under acidic conditions or by alkylation of the nitrogen to form a reactive aziridinium ion. mdpi.comnih.gov Once the aziridinium ion is formed, the regioselectivity of the subsequent nucleophilic attack is governed by the ability of the substituents to stabilize the developing positive charge. The reaction can shift towards an SN1-like mechanism where the nucleophile attacks the carbon atom that can better stabilize a partial positive charge. youtube.com The specific outcome is highly dependent on the nature of the nucleophile, the electrophile used for activation, and the reaction conditions. rsc.orgnih.gov

Table 1: Factors Influencing Regioselectivity of Aziridine Ring-Opening

Factor Influence on this compound
N-Substituent (Ethyl) Electron-donating, rendering the aziridine "non-activated" and less reactive. Requires activation for efficient ring-opening. mdpi.com
Reaction Mechanism Primarily SN2 for non-activated aziridines, favoring attack at the sterically less hindered position. rsc.orgyoutube.com May exhibit SN1 character upon formation of an aziridinium ion. youtube.com
Steric Hindrance The bicyclic framework presents significant steric bulk, guiding nucleophilic attack.

| Electronic Effects | The ethyl group provides little electronic bias, unlike electron-withdrawing groups which favor attack at the more substituted carbon. nih.gov |

Strain-Release Reactions and Ring Expansion Phenomena

The inherent angle strain of the three-membered aziridine ring is a primary driver of its reactivity. wikipedia.org This strain energy is released in ring-opening reactions, providing a strong thermodynamic driving force for a variety of transformations. acs.orgsemanticscholar.org For this compound, nucleophilic attack leads to the cleavage of a carbon-nitrogen bond, relieving the ring strain and forming a functionalized cyclooctylamine derivative. wikipedia.org

Ring expansion is another common pathway for strained heterocyclic systems. The most well-known aziridine ring expansion is the Heine reaction, where N-acylaziridines isomerize to form five-membered oxazoline (B21484) rings. msu.edu This specific reaction is not directly applicable to this compound due to the absence of the required N-acyl group. Theoretical and experimental studies on the related N-benzoyl-9-azabicyclo[6.1.0]non-4-ene confirm its propensity to undergo acid-catalyzed rearrangement and ring-opening. acs.orgresearchgate.netresearchgate.netresearchgate.net While direct ring expansion to an oxazoline is not expected, other rearrangement pathways driven by strain release are possible under thermal or catalytic conditions. youtube.com

Reactivity of the Cyclooctene (B146475) Moiety

Participation in Concerted and Stepwise Cycloaddition Reactions

The cyclooctene double bond, particularly if it adopts a strained trans configuration, is highly reactive in cycloaddition reactions. While the parent compound is typically the cis-isomer, photoisomerization can generate the more reactive trans-isomer. uni-muenchen.de This high reactivity is due to the release of ring strain upon rehybridization of the alkene carbons from sp² to sp³.

The cyclooctene moiety in this molecule is expected to participate in a variety of cycloaddition reactions, including:

[6π + 2π] Cycloaddition: Cobalt-catalyzed [6π + 2π] cycloaddition reactions have been used to synthesize related 9-azabicyclo[4.2.1]nona-2,4,7-triene systems, highlighting the utility of such bicyclic structures in forming complex polycyclic frameworks. researchgate.netnih.gov

1,3-Dipolar Cycloadditions: Strained alkenes are excellent partners in 1,3-dipolar cycloadditions with dipoles such as azides and nitrones. wikipedia.org

Diels-Alder Reactions: The alkene can act as a dienophile in [4+2] cycloaddition reactions.

Electrophilic Additions to the Alkene Bond

The double bond in the cyclooctene ring is susceptible to electrophilic addition, a characteristic reaction of alkenes. Reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water under acidic conditions can add across the double bond.

In a related oxygen-containing analogue, 9-oxabicyclo[6.1.0]non-4-ene, treatment with N-bromosuccinimide leads to an intramolecular, transannular reaction where the epoxide oxygen participates in the ring-opening of the initially formed bromonium ion. By analogy, the nitrogen atom of the aziridine ring in this compound could potentially act as an internal nucleophile, participating in reactions initiated by electrophilic attack on the distal double bond, leading to the formation of more complex transannular products.

Rearrangement Pathways

Isomerization Reactions (e.g., Heine Reaction Equivalents)

As previously noted, the classical Heine reaction is not a viable pathway for N-alkyl aziridines like the 9-ethyl derivative because it requires an N-acyl substituent to act as the intramolecular nucleophile (the carbonyl oxygen). msu.eduacs.org

However, other isomerization reactions are known for this bicyclic system. Key potential pathways include:

cis-trans Isomerization: For related N-substituted 9-azabicyclo[6.1.0]non-4-ene systems, photochemical conditions can induce isomerization of the cis-cyclooctene double bond to the highly strained and more reactive trans-isomer. Conversely, attempts to chemically modify the N-substituent on the trans-isomer have been shown to cause concomitant isomerization back to the more stable cis-alkene. uni-muenchen.de

Base-Promoted Elimination: Aziridines can undergo base-promoted E2-like rearrangements to form allylic amines. This pathway has been observed in related saturated bicyclic aziridines and represents a potential rearrangement route for this compound, which could lead to an N-ethyl-N-cyclooctadienylamine.

Catalytic Transformations of the 9-Azabicyclo[6.1.0]non-4-ene Scaffold

The inherent ring strain of the aziridine moiety within the 9-azabicyclo[6.1.0]non-4-ene scaffold makes it amenable to a variety of catalytic transformations, particularly those involving transition metals that can coordinate to the nitrogen atom or interact with the C-N bonds.

Transition metal catalysis provides powerful methods for the functionalization and rearrangement of aziridines. mdpi.com While specific examples using this compound are not prevalent, the reactivity of analogous N-acyl, N-sulfonyl, and other N-substituted aziridines illustrates the potential transformations.

Palladium: Palladium catalysts are versatile for mediating reactions of aziridines. libretexts.orgnih.gov One notable transformation is the Heine reaction, a ring-expansion rearrangement of N-acylaziridines to produce oxazolines. A catalytic, enantioselective version of this reaction has been developed for meso-N-acylaziridines using a palladium(II)-diphosphine complex, yielding highly enantioenriched oxazoline products. acs.org Such rearrangements represent a potential reaction pathway for N-acylated derivatives of the 9-azabicyclo[6.1.0]non-4-ene scaffold. researchgate.net

Copper: Copper complexes are widely used in reactions involving aziridines. They are notably employed in the synthesis of the aziridine ring itself via catalytic nitrene transfer from reagents like PhI=NTs to an alkene. nih.gov Beyond synthesis, copper catalysts are effective in various transformations for forming C-N and C-O bonds. nih.gov For instance, copper-catalyzed cycloisomerization of related strained-ring systems, such as 3-iminocyclopropenes, has been developed for the synthesis of pyrroles. researchgate.net This highlights the potential of copper catalysts to mediate complex rearrangements of the 9-azabicyclo[6.1.0]non-4-ene scaffold.

Rhodium: Rhodium catalysts are particularly effective in mediating reactions of diazo compounds and in activating unsaturated systems. chem-soc.sichem-soc.siresearchgate.net A primary application relevant to the target scaffold is the rhodium(II)-catalyzed aziridination of olefins, which serves as a key method for constructing the aziridine ring from an alkene precursor. nih.gov For example, the reaction of 1,3-cyclooctadiene (B162279) with an aniline (B41778) precursor and an iodine(III) oxidant in the presence of a Rh₂(esp)₂ catalyst efficiently affords the corresponding N-aryl-9-azabicyclo[6.1.0]non-4-ene. nih.gov Furthermore, rhodium catalysts are known to promote intramolecular cyclization reactions, such as the conversion of nitrogen-tethered allenols into substituted morpholines, showcasing their utility in forming nitrogen-containing heterocycles. rsc.org

Table 2: Representative Transition Metal-Catalyzed Reactions of Aziridines and Related Scaffolds
Metal CatalystSubstrate TypeReaction TypeProduct TypeReference
Palladium(II)-diphosphinemeso-N-AcylaziridinesEnantioselective Heine Reaction (Ring Expansion)Oxazolines acs.org
Copper(I) TriflateOlefins + Nitrene PrecursorAziridination (Synthesis)N-Sulfonyl Aziridines nih.gov
Rhodium(II) CarboxylateOlefins + AnilinesIntermolecular N-Aryl Aziridination (Synthesis)N-Aryl Aziridines nih.gov

Organocatalysis offers a metal-free approach to activating and functionalizing aziridines, often providing high levels of stereocontrol. rsc.orgresearchgate.net These methods typically involve the activation of the aziridine by a Lewis or Brønsted acid or the use of a nucleophilic catalyst.

A significant application demonstrated on the parent scaffold is the hydrofluorination of (Z)-9-azabicyclo[6.1.0]non-4-ene. This reaction is catalyzed by the Lewis base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which facilitates the ring-opening of the aziridine with a fluoride (B91410) source to produce β-fluoroamines. ucla.edu

Other organocatalytic strategies have been developed for N-activated aziridines. For instance, the asymmetric ring-opening of N-tosyl aziridines with nucleophiles such as β-ketoesters can be achieved using chiral phase-transfer catalysts, yielding optically active aminoethyl-functionalized compounds with high enantiomeric excess. rsc.orgresearchgate.net Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts to initiate the ring-opening polymerization of N-tosyl aziridines, providing a metal-free route to well-defined poly(aziridine)s. rsc.org These examples underscore the potential for organocatalytic methods to be applied to the this compound system for various synthetic transformations.

Table 3: Examples of Organocatalytic Transformations of Aziridines
Catalyst TypeSubstrateReagent(s)Reaction TypeProduct TypeReference
Lewis Base (DBN)(Z)-9-Azabicyclo[6.1.0]non-4-eneHFIP, PhCOFHydrofluorination (Ring-Opening)β-Fluoroamine ucla.edu
Chiral Phase-Transfer CatalystN-Tosyl Aziridinesβ-KetoestersAsymmetric Ring-OpeningOptically Active Aminoethyl Compounds rsc.orgresearchgate.net
N-Heterocyclic Carbene (NHC)N-Tosyl AziridinesN-Tosyl Amine (Initiator)Ring-Opening PolymerizationPoly(aziridine)s rsc.org

Theoretical and Computational Chemistry of 9 Ethyl 9 Azabicyclo 6.1.0 Non 4 Ene Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene, offering insights into its stability, reactivity, and electronic nature.

Investigation of Ring Strain and Its Contribution to Reactivity

The fusion of a three-membered aziridine (B145994) ring to a cyclooctene (B146475) framework in this compound results in significant ring strain, a key determinant of its chemical reactivity. Aziridines, in general, possess a substantial ring strain energy of approximately 27 kcal/mol, which predisposes them to undergo ring-opening reactions to relieve this strain. researchgate.netnih.gov In bicyclic systems, this strain can be even more pronounced. wikipedia.org This inherent strain energy is a critical factor that lowers the activation barriers for reactions involving the cleavage of the C-N or C-C bonds of the aziridine ring. The relief of this strain is a primary driving force for the diverse reactivity of this class of molecules, making them valuable intermediates in organic synthesis. nih.gov

Conformation Analysis of the Bicyclic System

The conformational flexibility of the eight-membered ring in this compound gives rise to a complex potential energy surface with multiple stable conformers. Computational studies on the closely related cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene, performed using Density Functional Theory (DFT), have identified various stable conformations. researchgate.netresearchgate.net The conformational landscape is dictated by the puckering of the eight-membered ring. researchgate.net For the parent cis-cis-9-aza-bicyclo[6.1.0]non-4-ene, two stable conformers, E and F, have been identified through B3LYP/6-31G(d,p) level calculations. researchgate.net The introduction of a substituent on the nitrogen, such as an ethyl group, would further influence the relative energies and populations of these conformers. The interplay between these conformers is crucial as the reaction products can be dependent on the specific conformation of the reactant. researchgate.net

Table 1: Calculated Relative Energies of Conformers for an Analogous Bicyclic System

Conformer Method Relative Energy (kcal/mol)
Conformer 1E (N-benzoyl) B3LYP/6-31G(d,p) 0.00

Note: Data is for the analogous cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene system as a proxy for the target molecule. researchgate.net

Mechanistic Elucidation through Transition State Modeling

Transition state modeling provides a powerful tool for understanding the detailed mechanisms of reactions involving this compound, particularly its characteristic ring-opening reactions.

Detailed Analysis of Ring-Opening Mechanisms (e.g., A-1, A-2, SNi)

The ring-opening of the aziridine moiety in bicyclic systems can proceed through various mechanisms, including unimolecular (A-1 type), bimolecular (A-2 type), and internal nucleophilic substitution (SNi). Computational studies on the acid-catalyzed hydrolysis of the analogous cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene have shown that the mechanism can be either stepwise or concerted, depending on the stable conformer and which N-C bond is cleaved. researchgate.net The formation of a stable cationic intermediate is a prerequisite for a stepwise mechanism. researchgate.net In these reactions, the configurations of the ring carbons are often preserved. researchgate.net The regiochemical pathway of the ring-opening is largely governed by the conformation of the bicyclic system and the nature of the attacking nucleophile. researchgate.netresearchgate.net

Transition state calculations for related bicyclic aziridinium (B1262131) ions have been performed to understand the regioselectivity of ring-expansion reactions, which are closely related to ring-opening processes. nih.gov These studies highlight the importance of both kinetic and thermodynamic control in determining the final product distribution.

Protonation Site and Basicity of the Aziridine Nitrogen

The nitrogen atom of the aziridine ring in this compound is the primary site of protonation due to the presence of a lone pair of electrons. Computational studies on the N-benzoyl analogue confirm that protonation occurs preferentially on the nitrogen atom in the initial step of acid-catalyzed hydrolysis. researchgate.net The basicity of the nitrogen is influenced by the electronic effects of the ethyl substituent and the hybridization of the nitrogen orbitals. While aziridines are generally less basic than acyclic amines, the N-ethyl group, being an electron-donating group, is expected to increase the proton affinity of the nitrogen atom compared to an N-H or N-acyl substituted analogue.

Theoretical calculations of proton affinities provide a quantitative measure of gas-phase basicity. For instance, DFT calculations can be employed to determine the energy change upon protonation at different potential sites within the molecule. nih.govresearchgate.net Studies on strained amides have shown that N-protonation can be favored over O-protonation in highly strained systems like N-formylaziridine, highlighting the influence of ring strain on basicity. acs.org

Table 2: Representative Calculated Proton Affinities for Related Amine Structures

Molecule Proton Affinity (kJ/mol)
Pyridine (B92270) 930.0
1-Propanamine 917.8

Note: This table provides context on calculated proton affinities for simple amines and is not specific to the target molecule. nist.gov

Molecular Dynamics Simulations for Dynamic Processes

An MD simulation would typically start with an initial, energy-minimized structure of the molecule. By solving Newton's equations of motion for all atoms in the system, a trajectory of atomic positions and velocities over time is generated. This trajectory can then be analyzed to understand various dynamic processes, such as the interconversion between different ring conformations, the flexibility of the ethyl group, and the interaction with solvent molecules. Such simulations could provide a deeper understanding of how the molecule's dynamic nature influences its reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

The elucidation and confirmation of the structure of this compound heavily rely on spectroscopic techniques. Computational chemistry provides a powerful tool for predicting spectroscopic parameters, which can then be correlated with experimental data to affirm the structural assignment. This section explores the theoretical prediction of key spectroscopic data (NMR and IR) for this compound and discusses the expected correlation with experimental findings, drawing parallels from studies on related aziridine and bicyclic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon and proton framework of a molecule. Theoretical calculations, particularly using Density Functional Theory (DFT), are frequently employed to predict ¹H and ¹³C NMR chemical shifts. For a molecule like this compound, the predicted chemical shifts would be highly sensitive to the molecule's conformation. It is anticipated that the protons on the ethyl group would appear in distinct regions of the ¹H NMR spectrum, with the methylene (B1212753) protons showing a quartet and the methyl protons a triplet, due to spin-spin coupling. The protons on the bicyclic framework would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with multiple neighbors.

The correlation between predicted and experimental NMR data is often excellent, with modern computational methods capable of predicting chemical shifts to within a few tenths of a ppm. However, the accuracy of these predictions is dependent on several factors, including the choice of the functional and basis set in the DFT calculations, as well as the inclusion of solvent effects. For complex molecules, a synergistic approach combining experimental data with computational models often leads to the most reliable structural assignments.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. For this compound, key predicted IR absorption bands would include C-H stretching vibrations for the alkene and alkane portions of the molecule, as well as characteristic vibrations of the aziridine ring. The presence of the ethyl group would also give rise to specific C-H stretching and bending frequencies.

The correlation between calculated and experimental IR spectra is generally good, although calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. The comparison of the predicted and experimental IR spectra can provide strong evidence for the presence of the bicyclic aziridine structure and the N-ethyl substituent.

The following tables present hypothetical yet representative predicted spectroscopic data for this compound, based on typical values for similar structural motifs found in the literature. These tables are intended to be illustrative of the type of data generated in computational studies and its correlation with experimental measurements.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (ethyl)1.10t
CH₂ (ethyl)2.50q
H1, H82.10m
H2, H72.30m
H3, H62.40m
H4, H55.60m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (ppm)
CH₃ (ethyl)14.5
CH₂ (ethyl)50.0
C1, C835.0
C2, C728.0
C3, C625.0
C4, C5128.0

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency (cm⁻¹)Intensity
C-H stretch (alkene)3020Medium
C-H stretch (alkane)2850-2960Strong
C=C stretch1650Medium
C-N stretch1230Medium
Aziridine ring deformation850Medium

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 9 Ethyl 9 Azabicyclo 6.1.0 Non 4 Ene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene is expected to exhibit distinct signals corresponding to the ethyl group, the aziridine (B145994) ring protons, the olefinic protons, and the protons of the eight-membered ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons on the aziridine ring (H-1 and H-8) are anticipated to be diastereotopic and would likely appear as complex multiplets due to coupling with each other and adjacent methylene protons. The olefinic protons (H-4 and H-5) would resonate in the downfield region typical for alkenes, with their coupling constant providing information about the cis-geometry of the double bond. The remaining methylene protons of the cyclooctene (B146475) ring would appear as a series of complex and likely overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon environment. The olefinic carbons (C-4 and C-5) would be found in the typical alkene region (around 120-140 ppm). The carbons of the aziridine ring (C-1 and C-8) would appear at a higher field, influenced by the nitrogen atom. The ethyl group carbons would show two distinct signals. The remaining saturated carbons of the eight-membered ring would resonate in the aliphatic region.

For the analogous saturated compound, 9-Methyl-9-azabicyclo[6.1.0]nonane, the following ¹³C NMR chemical shifts have been reported in CDCl₃: 46.75, 44.76, 27.18, 26.58, and 25.91 ppm. thieme-connect.com The signal at 44.76 ppm is assigned to the methyl group, while the signal at 46.75 ppm corresponds to the aziridine ring carbons. The remaining signals are attributed to the carbons of the cyclooctane (B165968) ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
H-1/H-82.0 - 2.545 - 50m
H-2/H-71.2 - 2.225 - 30m
H-3/H-61.2 - 2.225 - 30m
H-4/H-55.5 - 5.8125 - 135m
-NCH₂CH₃2.4 - 2.848 - 55q
-NCH₂CH₃1.0 - 1.312 - 16t

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, as well as for elucidating the stereochemical relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of the carbon backbone. For instance, correlations would be expected between the olefinic protons and their adjacent allylic protons, and between the protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the protons of the ethyl group to the aziridine ring carbons would confirm the N-ethyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry of the molecule by identifying protons that are close in space. For this compound, NOESY or ROESY would be essential to establish the relative stereochemistry of the aziridine ring with respect to the eight-membered ring, as well as the conformation of the cyclooctene ring.

Detailed 2D NMR analyses have been performed on related 3-azabicyclo[3.3.1]nonane derivatives, demonstrating the power of these techniques in assigning complex spin systems and determining stereochemistry. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₇N), the nominal molecular weight is 151 amu. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For the related 9-Methyl-9-azabicyclo[6.1.0]nonane, the [M+H]⁺ ion was observed at m/z 140.1435, which is consistent with the calculated mass of 140.1434 for C₉H₁₈N⁺. thieme-connect.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation of cyclic amines is often characterized by alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this compound, alpha-cleavage could result in the loss of an ethyl radical or other fragments from the bicyclic ring system. The presence of the double bond would also influence the fragmentation pathways, potentially leading to retro-Diels-Alder type reactions.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Fragmentation Pathway
151[C₁₀H₁₇N]⁺˙Molecular Ion
136[C₉H₁₄N]⁺Loss of a methyl radical
122[C₈H₁₂N]⁺Loss of an ethyl radical
VariousVariousRing opening and subsequent fragmentations

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the sp²-hybridized carbons of the double bond (around 3000-3100 cm⁻¹) and the sp³-hybridized carbons of the aliphatic portions of the molecule (below 3000 cm⁻¹). A C=C stretching vibration for the cis-double bond should appear in the region of 1640-1680 cm⁻¹. The C-N stretching vibration would likely be observed in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, as this bond is highly polarizable and often gives a strong Raman signal.

While specific IR or Raman data for the target molecule were not found, the spectrum of the analogous cis-9-oxabicyclo[6.1.0]nonane can provide some insight into the vibrational modes of the bicyclo[6.1.0]nonane core.

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the connectivity and stereochemistry of the molecule. This would confirm the cis-fusion of the aziridine and cyclooctene rings and provide detailed information about the conformation of the eight-membered ring. While no crystal structure for the title compound is available in the searched literature, X-ray crystallography has been used to determine the structures of other azabicyclo systems, highlighting its utility in this class of compounds.

Applications of 9 Ethyl 9 Azabicyclo 6.1.0 Non 4 Ene As a Synthetic Building Block

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the aziridine (B145994) ring is central to the application of this compound class in synthesizing a variety of nitrogen heterocycles. These transformations often leverage the release of ring strain as a thermodynamic driving force.

The strained three-membered aziridine ring in 9-azabicyclo[6.1.0]non-4-ene derivatives is susceptible to cleavage, leading to ring-expanded products. Such reactions provide a direct route to larger, more stable nitrogen-containing rings which are prevalent in many biologically active molecules. Aziridines are well-established synthetic intermediates for generating larger N-heterocycles through ring expansion. nih.gov For instance, N-acylaziridines can undergo a rearrangement known as the Heine reaction, which involves ring expansion to produce oxazolines. acs.org The development of catalytic, enantioselective versions of this reaction highlights its importance in modern synthesis. acs.org

The acid-catalyzed isomerization of acylaziridines to oxazolines is a related process that underscores the reactivity of the aziridine ring. acs.org Quantum chemical studies on the acid hydrolysis of cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene show that the reaction pathway and products are dependent on the stable conformers of the reactant. researchgate.net These ring-expansion methodologies are crucial for accessing important heterocyclic cores like pyrrolidines, which are key components in pharmaceuticals and natural products. researchgate.netyork.ac.ukgoogle.com

Table 1: Representative Ring Expansion Applications of Aziridine Systems

Precursor Type Reaction Name/Type Product Class Significance
N-Acylaziridines Heine Reaction Oxazolines Access to valuable organic synthons and potential ligands. acs.org
N-Acylaziridines Acid-Catalyzed Isomerization Oxazolines Mechanism is conformation-dependent. acs.orgresearchgate.net

Beyond simple ring expansion, the 9-azabicyclo[6.1.0]non-4-ene framework is a precursor to more complex fused and bridged nitrogenous systems. These scaffolds are of significant interest due to their presence in a variety of natural products and their potential for biological activity. rsc.orgnih.gov The synthesis of the 9-azabicyclo[4.2.1]nonane ring system, for example, is a key objective in the synthesis of alkaloids like anatoxin-a. researchgate.netmdpi.comsemanticscholar.orgle.ac.uk

Methodologies such as cobalt-catalyzed [6π + 2π]-cycloaddition of N-substituted azepines to alkynes have been developed to efficiently produce substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. researchgate.netmdpi.comsemanticscholar.org This highlights a strategy where a related seven-membered ring (azepine) undergoes cycloaddition to form the bridged bicyclic system. While not starting from 9-azabicyclo[6.1.0]non-4-ene, this demonstrates the synthetic value placed on accessing such bridged nitrogenous frameworks. The reactivity of the alkene in the 9-azabicyclo[6.1.0]non-4-ene core can be similarly exploited in cycloaddition reactions to build additional rings and create complex polycyclic architectures.

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

The heterocyclic systems derived from 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene are integral to the structures of numerous natural products, particularly alkaloids.

Alkaloids are a diverse class of naturally occurring compounds, many of which exhibit potent biological activities. The piperidine (B6355638) and indolizidine skeletons, which can be accessed from precursors like 9-azabicyclo[6.1.0]non-4-ene through ring-opening and subsequent cyclization strategies, are common motifs in alkaloids. researchgate.net For example, the synthesis of (-)-coniceine, a close relative of the toxic alkaloid coniine, relies on the construction of the indolizidine ring system. researchgate.net

The 9-azabicyclononane core is also found in homotropane alkaloids such as adaline and euphococcinine, which are known for their unique bicyclic structure and biological activity. nih.gov Synthetic strategies targeting these molecules often involve intramolecular Mannich reactions to construct the bicyclic core. nih.govmdpi.com Furthermore, the tetrahydroisoquinoline alkaloids represent another major class of bioactive molecules whose synthesis can be approached using advanced cyclization strategies. acs.orgnih.gov The versatility of the 9-azabicyclo[6.1.0]non-4-ene building block makes it a valuable starting point for synthetic routes aimed at these complex and important natural products.

The development of synthetic methodologies to rapidly construct complex molecular architectures is a central goal of organic chemistry. The this compound scaffold is well-suited for this purpose, offering multiple points of reactivity that can be exploited in cascade or one-pot reactions. The vision of accessing caged polycyclic cores through key intramolecular cyclopropanation steps illustrates the potential for creating novel ring systems from such precursors. uwa.edu.au The ability to generate complex fluorinated polycycles from linear peptides using cascade reactions further demonstrates the power of using strategic building blocks to access diverse and complex chemical space. escholarship.org The inherent strain and functionality of 9-azabicyclo[6.1.0]non-4-ene derivatives position them as ideal candidates for exploring new pathways to novel polycyclic frameworks.

Development of New Reactions and Methodologies in Organic Synthesis

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pyrrolidine
Piperidine
Azepane
Conine
Epiquinamide
(Z)-9-azabicyclo[6.1.0]non-4-ene
Oxazoline (B21484)
cis-cis-N-benzoyl-9-azabicyclo[6.1.0]non-4-ene
β-Fluoroamine
9-azabicyclo[4.2.1]nonane
Anatoxin-a
9-azabicyclo[4.2.1]nona-2,4,7-triene
Azepine
(-)-Coniceine
Indolizidine
Adaline
Euphococcinine
Tetrahydroisoquinoline

Future Perspectives and Emerging Research Directions

Design and Synthesis of New Catalysts for Precision Transformations

The strained three-membered aziridine (B145994) ring in 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene makes it a valuable precursor for the design of novel ligands for transition metal catalysis. The nitrogen atom's lone pair of electrons can coordinate to metal centers, and subsequent ring-opening or modification of the bicyclic structure can lead to chiral ligands with unique steric and electronic properties.

Key Research Thrusts:

Chiral Ligand Synthesis: The inherent chirality of the bicyclic system can be exploited to synthesize enantiopure ligands for asymmetric catalysis. Ring-opening reactions with various nucleophiles can introduce new stereocenters and functional groups, leading to a diverse library of potential catalysts.

Organocatalysis: Derivatives of this compound, such as the related 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have shown significant promise as highly active organocatalysts for oxidation reactions. nih.govorganic-chemistry.org The development of similar catalysts based on the 9-azabicyclo[6.1.0]nonane scaffold could offer new reactivity and selectivity in various organic transformations.

Catalyst Immobilization: The ethyl group on the nitrogen atom provides a handle for immobilization onto solid supports, facilitating catalyst recovery and recycling, which is a key principle of green chemistry.

Table 1: Potential Catalyst Classes Derived from this compound

Catalyst ClassPotential ApplicationDesign Strategy
Chiral Phosphine (B1218219) LigandsAsymmetric Hydrogenation, Cross-CouplingRing-opening with phosphine nucleophiles
N-Heterocyclic Carbenes (NHCs)Metathesis, C-H ActivationFunctionalization and elaboration of the bicyclic core
Organocatalysts (e.g., ABNO analogs)Aerobic Oxidation of AlcoholsOxidation of the nitrogen atom

Exploration of Novel Reaction Cascades and Multi-Component Reactions

The reactivity of the aziridine ring, coupled with the presence of the double bond in the eight-membered ring, makes this compound an ideal substrate for exploring novel reaction cascades and multi-component reactions (MCRs). beilstein-journals.orgnih.gov These processes allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation.

Potential Reaction Cascades:

Ring-Opening/Cycloaddition: Activation of the aziridine ring by a Lewis or Brønsted acid could initiate a ring-opening event, generating a reactive intermediate that could undergo an intramolecular cycloaddition with the alkene, leading to complex polycyclic structures.

Tandem Functionalization: The alkene and aziridine moieties can be functionalized in a sequential manner. For instance, epoxidation of the double bond followed by nucleophilic ring-opening of both the epoxide and aziridine rings would lead to highly functionalized aminocyclooctanetriol derivatives. researchgate.net

Multi-Component Reactions:

The ability of aziridines to react with a variety of electrophiles and nucleophiles makes them excellent partners in MCRs. For example, the reaction of an N-substituted aziridine with an aldehyde and an arene can lead to the formation of complex amine derivatives. researchgate.net The development of MCRs involving this compound could provide efficient routes to novel heterocyclic compounds with potential biological activity.

Computational-Aided Design of Aziridine-Based Reagents and Target Molecules

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules like this compound, thereby guiding experimental efforts. researchgate.net Density Functional Theory (DFT) and other computational methods can be employed to study reaction mechanisms, predict stereochemical outcomes, and design new reagents and target molecules with desired properties.

Areas of Computational Investigation:

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of ring-opening reactions, cycloadditions, and rearrangements of this compound. researchgate.net This understanding can help in optimizing reaction conditions and designing more efficient synthetic routes. For instance, studies on the acid hydrolysis of related N-benzoyl-9-azabicyclo[6.1.0]non-4-ene have shown that the reaction mechanism is dependent on the conformation of the reactant. researchgate.net

Catalyst Design: Computational screening of potential ligands derived from this aziridine can accelerate the discovery of new and effective catalysts. By calculating parameters such as binding energies and activation barriers, researchers can prioritize the synthesis of the most promising candidates.

Prediction of Properties: The electronic and structural properties of novel molecules derived from this compound can be predicted using computational methods. This can aid in the design of new materials with specific optical, electronic, or mechanical properties.

Table 2: Key Computational Parameters for a Deeper Understanding

Computational MethodParameter to be StudiedSignificance
Density Functional Theory (DFT)Transition state energiesElucidation of reaction mechanisms and kinetics
Quantum Theory of Atoms in Molecules (QTAIM)Bond critical pointsAnalysis of bonding and reactivity
Molecular Dynamics (MD)Conformational analysisUnderstanding the influence of conformation on reactivity

Potential in Advanced Materials Science beyond Basic Chemical Synthesis

The unique structure of this compound also presents opportunities for its application in materials science. The aziridine ring can undergo ring-opening polymerization to form polyamines, which have a wide range of applications. rsc.orgwikipedia.org

Emerging Applications in Materials Science:

Polymer Synthesis: Cationic ring-opening polymerization of this compound could lead to the formation of novel polymers with unique architectures. The presence of the cyclooctene (B146475) moiety in the polymer backbone could be further functionalized to tune the material's properties. Aziridine-functionalized polymers are known to be useful as cross-linkers and modifiers to enhance mechanical and chemical properties. researchgate.net

Functional Coatings and Adhesives: Polymers derived from this aziridine could find use in the development of functional coatings and adhesives. acs.org The amine functionalities in the polymer chain can provide sites for cross-linking and adhesion to various substrates.

Biomaterials: The biocompatibility of polyamines makes them attractive for biomedical applications. Polymers incorporating the this compound unit could be explored for drug delivery, gene transfection, and tissue engineering scaffolds.

Q & A

Q. What are the optimal synthetic routes for 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis optimization involves stepwise variation of parameters such as temperature, catalyst loading (e.g., transition-metal catalysts), and solvent polarity. For bicyclic azabicyclo compounds, ring-closing metathesis or intramolecular cyclization under inert atmospheres is commonly employed. Reaction progress should be monitored via TLC or GC-MS, with purity assessed using HPLC. Systematic optimization requires factorial experimental design (e.g., Taguchi methods) to isolate critical variables .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks by comparing experimental shifts to computed spectra (DFT) or analogous bicyclo compounds (e.g., bicyclo[6.1.0]non-4-ene derivatives ).
  • IR : Validate functional groups (e.g., absence of NH stretches if ethyl group replaces NH in azabicyclo systems).
  • MS : Confirm molecular ion ([M+H]+) and fragmentation patterns using high-resolution mass spectrometry.
    Cross-validate with X-ray crystallography for absolute stereochemical confirmation .

Q. What standard analytical methods are used to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity/temperature (ICH guidelines) with periodic HPLC-UV analysis to track degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Solid-state stability is assessed via PXRD to detect polymorphic transitions .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare activation energies of possible reaction pathways (e.g., ring-opening vs. functionalization).
  • MD Simulations : Model solvent effects and transition states using force fields (e.g., AMBER) to simulate dynamic behavior. Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s stereochemical behavior?

  • Methodological Answer : Reconcile discrepancies by:
  • Theoretical Alignment : Re-examine computational models (e.g., solvent correction in DFT) against crystallographic data .
  • Experimental Replication : Repeat syntheses under strictly controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts.
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .

Q. How can the compound’s supramolecular interactions (e.g., host-guest binding) be quantified for drug delivery applications?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Ka) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics : Simulate interaction dynamics with model lipid bilayers or cyclodextrin hosts.
  • In Vitro Release Studies : Use dialysis membranes under physiological conditions, with HPLC quantification of release kinetics .

Data Presentation Guidelines

  • Tables : Include comparative synthetic yields under varying conditions (e.g., catalyst type, solvent) .
    Example:

    CatalystSolventYield (%)Purity (HPLC)
    Pd(OAc)₂DMF7899.2
    Grubbs IITHF6597.8
  • Charts : Use Arrhenius plots for stability data or scatter plots for computational vs. experimental activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.